2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol
Description
2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol is a brominated β-aminoethanol derivative characterized by a tert-butylamino group attached to a 2-thienyl ring substituted with three bromine atoms at positions 3, 4, and 3.
Properties
CAS No. |
62673-62-5 |
|---|---|
Molecular Formula |
C10H14Br3NOS |
Molecular Weight |
436.00 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(3,4,5-tribromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H14Br3NOS/c1-10(2,3)14-4-5(15)8-6(11)7(12)9(13)16-8/h5,14-15H,4H2,1-3H3 |
InChI Key |
GZIZNAUDKBTEPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C(=C(S1)Br)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol typically involves the reaction of 3,4,5-tribromo-2-thiophenecarboxaldehyde with tert-butylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often require a solvent like ethanol or methanol and are carried out under controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atoms in the thienyl ring can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-tert-Butylamino-1-(3,4,5-tribromo-2-thienyl)ethanol involves its interaction with specific molecular targets. The tert-butylamino group can interact with enzymes or receptors, modulating their activity. The bromine atoms in the thienyl ring may also play a role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Table 1: Key Properties of 2-tert-Butylamino-1-(substituted-2-thienyl/phenyl)ethanol Derivatives
Key Observations:
Thienyl vs. Phenyl Core : Thienyl-containing compounds (e.g., brominated analogs) may exhibit distinct electronic properties compared to phenyl-based β-agonists like salbutamol, influencing receptor selectivity .
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